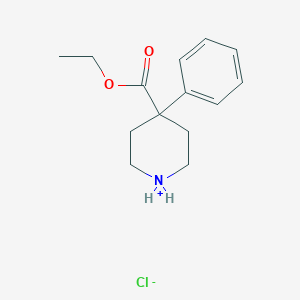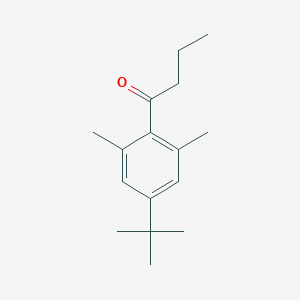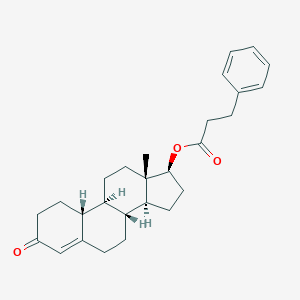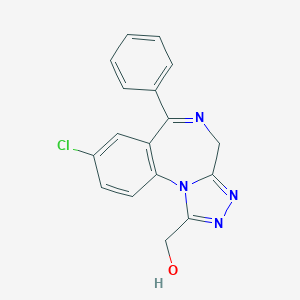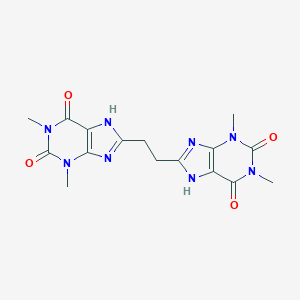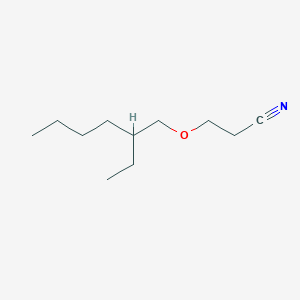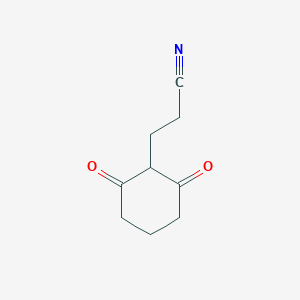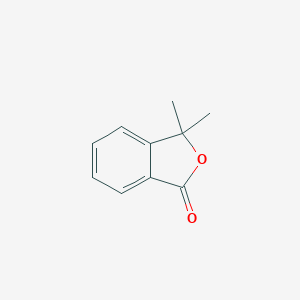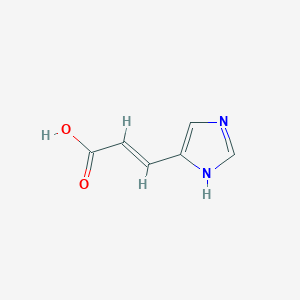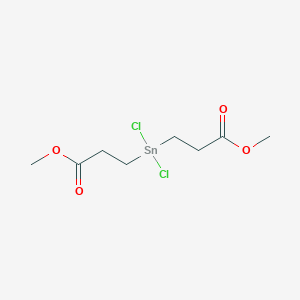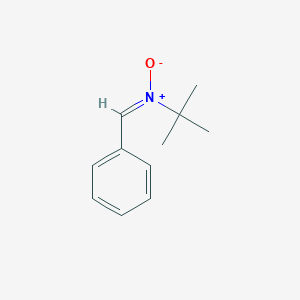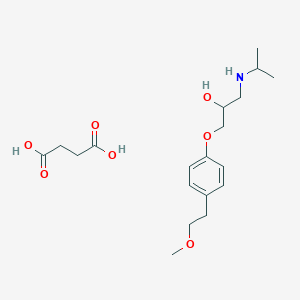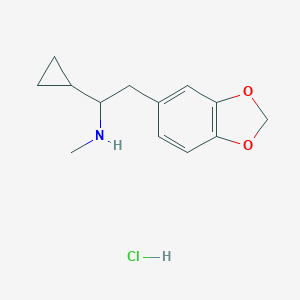
Gangliósido GT1
Descripción general
Descripción
Trisialoganglioside GT1b is a type of ganglioside that is characterized by having two sialic residues linked to the inner galactose unit . It is a major molecular determinant on the surfaces of vertebrate nerve cells . It is composed of a neutral tetra-saccharide core, with one or two sialic acid on the internal galactose and an extra sialic acid on the non-reducing terminal of galactose .
Synthesis Analysis
The biosynthesis of GT1b involves several enzymes. The contributions of four mouse genes, St3gal1 through St3gal4, have been evaluated for the biosynthesis of GD1a and GT1b . A sialyltransferase activity has been demonstrated using a membrane fraction of embryonic chick brain, which catalyzes the synthesis of the tetrasialoganglioside GQ1b from added trisialoganglioside GT1b and CMP-N-acetyl [4-14C]neuraminic acid .
Molecular Structure Analysis
The molecular structure of Trisialoganglioside GT1b is C88H157N5O44 . The conformational property of oligosaccharide GT1b in an aqueous environment was studied by molecular dynamics (MD) simulation using an all-atom model. Based on the trajectory analysis, three prominent conformational models were proposed for GT1b .
Chemical Reactions Analysis
Trisialoganglioside GT1b has been shown to have inhibitory effects towards human humoral immune responses. At 0.1-10 μM, it can inhibit spontaneous IgG, IgM, and IgA production by human peripheral blood mononuclear cells .
Physical And Chemical Properties Analysis
Trisialoganglioside GT1b is a lyophilized powder that is soluble in DMSO and ethanol . Its molecular formula is C88H157N5O44 .
Aplicaciones Científicas De Investigación
Modulación de la Señalización del Receptor Dependiente de Neurotrofinas
El gangliósido GT1 juega un papel directo en la modulación de las vías de señalización del receptor dependiente de neurotrofinas. Esto incluye influir en la actividad de las neurotrofinas, que son cruciales para la supervivencia, el desarrollo y la función de las neuronas .
Regulación del Flujo de Calcio
Este compuesto está involucrado en la regulación del flujo de calcio a través de la membrana plasmática. Los iones calcio juegan un papel fundamental en diversos procesos celulares, incluyendo la neurotransmisión y la contracción muscular .
Estabilización de la Conformación de Proteínas
Se ha demostrado que GT1b estabiliza la conformación correcta de proteínas como la α-sinucleína, lo cual es significativo dado su asociación con enfermedades neurodegenerativas como la enfermedad de Parkinson .
Reconocimiento Célula-Célula e Interacción con Patógenos
Los gangliósidos, incluyendo GT1b, son actores clave en los procesos de reconocimiento célula-célula. Sirven como receptores que pueden ser explotados por virus y otros patógenos para ingresar a las células .
Regulación de Proteínas de Señalización
GT1b regula proteínas de señalización como el receptor del factor de crecimiento epidérmico (EGFR) y el receptor del factor de crecimiento endotelial vascular (VEGFR), que son vitales para la señalización celular y la angiogénesis .
Promoción del Crecimiento de Neuritas
La aplicación exógena de gangliósidos como GT1b puede promover el crecimiento de neuritas, lo cual es esencial para el cableado adecuado del sistema nervioso durante el desarrollo y la reparación .
Neuroprotección y Mantenimiento de la Neurogénesis
GT1b tiene un efecto neuroprotector contra el daño tóxico y juega un papel clave en el mantenimiento de la neurogénesis, que es el proceso por el cual se forman nuevas neuronas en el cerebro .
Efectos Antiinflamatorios sobre la Microglía
Los estudios han demostrado que los gangliósidos tienen un efecto antiinflamatorio sobre la microglía, que son células inmunitarias en el cerebro. Esto puede ayudar a mitigar la neurodegeneración causada por estímulos inflamatorios .
Mecanismo De Acción
Target of Action
Ganglioside GT1 primarily targets proteins involved in cell signaling and cell-to-cell recognition . It interacts with proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) . These receptors play a significant role in cellular processes like cell growth, differentiation, and angiogenesis .
Mode of Action
Ganglioside GT1 interacts with its targets through carbohydrate-specific interactions . It acts as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Additionally, it regulates signaling proteins like EGFR and VEGFR through lateral interaction in the membrane . This interaction can affect the malignant progression of tumor-associated gangliosides, making them attractive targets for cancer immunotherapies .
Biochemical Pathways
Gangliosides, including GT1, are involved in various biochemical pathways. They play a crucial role in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . This interaction can modulate the immune response and potentially induce cytotoxic and inflammatory activity . Gangliosides also modulate the activity of insulin receptors and have an inhibitory effect on both EGFR and VEGFR .
Pharmacokinetics
It is known that gangliosides are highly enriched in the brain and play important roles in cell signaling and immunomodulation
Result of Action
The interaction of Ganglioside GT1 with its targets results in various molecular and cellular effects. For instance, it can decrease inflammatory responses in microglia, even when administered after microglia activation . These anti-inflammatory effects depend on the presence of the sialic acid residue in the GT1 glycan headgroup and the presence of a lipid tail . Other gangliosides, including GD3, GD1a, GD1b, and GT1b, share similar anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of Ganglioside GT1 can be influenced by various environmental factors. For example, the expression patterns of gangliosides vary in different tissues, during different life periods, and in different animals . Moreover, gangliosides can become targets for autoimmunity and act as receptors for microbes and toxins . These factors can significantly impact the action of Ganglioside GT1.
Safety and Hazards
The safety data sheet for Trisialoganglioside GT1b advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Research on Trisialoganglioside GT1b promises to reveal mechanisms of molecular control related to nerve and glial cell differentiation, neuronal excitability, axon outgrowth after nervous system injury, and protein folding in neurodegenerative diseases . The St3gal2-GT1b-TLR2 axis may offer a novel therapeutic target for the treatment of neuropathic pain .
Análisis Bioquímico
Biochemical Properties
Ganglioside GT1 interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme β-galactosidase, which is involved in its biosynthesis . Ganglioside GT1 also functions as a receptor for various toxins, bacteria, viruses, and autoantibodies . These interactions are crucial for many biochemical reactions involving Ganglioside GT1 .
Cellular Effects
Ganglioside GT1 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For example, Ganglioside GT1 can regulate signaling proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) through lateral interaction in the membrane .
Molecular Mechanism
At the molecular level, Ganglioside GT1 exerts its effects through binding interactions with biomolecules and changes in gene expression . It can act as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Moreover, Ganglioside GT1 can regulate signaling proteins through lateral interaction in the membrane .
Temporal Effects in Laboratory Settings
The effects of Ganglioside GT1 can change over time in laboratory settings. For instance, in a study of Guillain-Barre Syndrome, it was found that the presence of anti-ganglioside antibodies could affect the progression of the disease over time .
Metabolic Pathways
Ganglioside GT1 is involved in various metabolic pathways. Its biosynthesis starts in the endoplasmic reticulum and is completed in the Golgi apparatus . The degradation of Ganglioside GT1 occurs primarily in lysosomes .
Transport and Distribution
Ganglioside GT1 is transported and distributed within cells and tissues. After its biosynthesis, Ganglioside GT1 is transported to the plasma membrane by exocytotic membrane flow . It is primarily positioned in the plasma membrane with the ceramide part anchored in the membrane and the glycan part exposed on the surface of the cell .
Subcellular Localization
Ganglioside GT1 is mainly found in the outer leaflets of the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .
Propiedades
IUPAC Name |
(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPEYQWKCQBBU-ADMXJUBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H157N5O44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1989.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59247-13-1 | |
| Record name | Trisialoganglioside GT1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



